molecular formula C16H19N3O3 B2745372 N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide CAS No. 1436239-83-6

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide

Cat. No. B2745372
CAS RN: 1436239-83-6
M. Wt: 301.346
InChI Key: CZFFXIYFBPOAJN-UHFFFAOYSA-N
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Description

“N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide” is a chemical compound that contains 41 atoms; 19 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides like “N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide” is complex, with a cyclohexyl group, a cyano group, and a nitrophenyl group attached to an acetamide core .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

Cyanoacetamide derivatives serve as privileged structures in heterocyclic synthesis. Their carbonyl and cyano functionalities enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. Researchers have exploited these compounds to create novel heterocycles with potential applications in drug discovery. By modifying the N-aryl or N-heteryl substituents, scientists can fine-tune the biological activity of resulting molecules .

Cyanoacetylation of Amines

The direct treatment of various amines with methyl cyanoacetate yields N-substituted cyanoacetamide compounds. This versatile and economical method allows for the synthesis of cyanoacetamides without the need for solvents or heat. Stirring without solvent at room temperature or using a steam bath has been successfully employed in this process .

Building Blocks for Heterocyclic Moieties

Cyanoacetamide derivatives participate in condensation and substitution reactions due to the active hydrogen on C-2. Researchers have used these compounds to construct various organic heterocycles, including pyridines, pyrimidines, and pyrazoles. These heterocyclic moieties find applications in medicinal chemistry and agrochemical research .

Antimicrobial and Antifungal Properties

Some cyanoacetamide derivatives exhibit promising antimicrobial and antifungal activities. Researchers have explored their potential as chemotherapeutic agents against bacterial and fungal infections. By modifying the substituents, scientists can optimize the biological properties of these compounds .

Photophysical Properties and Fluorescent Probes

Certain cyanoacetamide derivatives display interesting photophysical properties, including fluorescence. Researchers have utilized these compounds as fluorescent probes for biological imaging and sensing applications. Their ability to emit light upon excitation makes them valuable tools in cell biology and biochemistry .

Metal Complexes and Coordination Chemistry

Cyanoacetamide can coordinate with transition metal ions to form stable complexes. These complexes find applications in catalysis, luminescence, and materials science. By designing ligands based on cyanoacetamide, researchers explore new avenues for functional materials and chemical transformations .

Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, Volume 42, pages 771–811 (2016). Read more Khattab et al. “Stirring without solvent at steam bath: A new method for the preparation of N-substituted cyanoacetamide.” Research on Chemical Intermediates, Volume 42, pages 771–811 (2016). Read more

properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-11-15(13-6-2-1-3-7-13)18-16(20)10-12-5-4-8-14(9-12)19(21)22/h4-5,8-9,13,15H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFXIYFBPOAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide

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